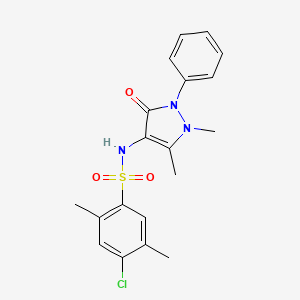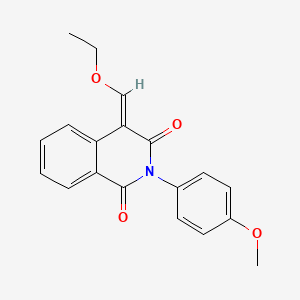
N-methyl-4-(2-methylpropyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-4-(2-methylpropyl)benzenesulfonamide, also known as Mecamylamine, is a synthetic compound that has been extensively researched for its pharmacological properties. It is a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) that has been used in various scientific studies to investigate the role of nAChRs in different physiological processes.
作用机制
N-methyl-4-(2-methylpropyl)benzenesulfonamide binds to nAChRs in a non-competitive manner, preventing the binding of acetylcholine and other agonists. This results in the inhibition of the ion channel function of nAChRs, leading to a decrease in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism of action is responsible for the effects of N-methyl-4-(2-methylpropyl)benzenesulfonamide on various physiological processes.
Biochemical and Physiological Effects
N-methyl-4-(2-methylpropyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the release of dopamine in the brain, which is involved in reward, motivation, and addiction. It also inhibits the release of norepinephrine, which is involved in the regulation of blood pressure and heart rate. Additionally, N-methyl-4-(2-methylpropyl)benzenesulfonamide has been shown to inhibit the release of serotonin, which is involved in the regulation of mood, appetite, and sleep.
实验室实验的优点和局限性
N-methyl-4-(2-methylpropyl)benzenesulfonamide has several advantages for lab experiments. It is a potent and selective nAChR antagonist that can be used to study the role of nAChRs in various physiological processes. It is also relatively stable and easy to handle, making it a useful tool for researchers. However, N-methyl-4-(2-methylpropyl)benzenesulfonamide has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized, making it difficult to maintain a stable concentration in vivo. Additionally, it can have off-target effects on other receptors, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on N-methyl-4-(2-methylpropyl)benzenesulfonamide. One area of interest is the role of nAChRs in addiction and substance abuse. N-methyl-4-(2-methylpropyl)benzenesulfonamide has been shown to be effective in reducing nicotine dependence, and further research could investigate its potential for other substances of abuse. Another area of interest is the role of nAChRs in psychiatric disorders such as depression and anxiety. N-methyl-4-(2-methylpropyl)benzenesulfonamide has been shown to have antidepressant and anxiolytic effects, and further research could investigate its potential as a treatment for these disorders. Additionally, further research could investigate the potential of N-methyl-4-(2-methylpropyl)benzenesulfonamide for the treatment of other conditions such as hypertension and chronic pain.
Conclusion
In conclusion, N-methyl-4-(2-methylpropyl)benzenesulfonamide is a synthetic compound that has been extensively researched for its pharmacological properties. It is a non-competitive antagonist of nAChRs that has been used in various scientific studies to investigate the role of nAChRs in different physiological processes. N-methyl-4-(2-methylpropyl)benzenesulfonamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on N-methyl-4-(2-methylpropyl)benzenesulfonamide, including its potential for the treatment of addiction, psychiatric disorders, and other conditions.
合成方法
The synthesis of N-methyl-4-(2-methylpropyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonamide with 2-methylbutylmagnesium bromide, followed by N-methylation of the resulting product with methyl iodide. The final product is obtained through purification and crystallization.
科学研究应用
N-methyl-4-(2-methylpropyl)benzenesulfonamide has been widely used in scientific research to study the role of nAChRs in various physiological processes. It has been shown to inhibit the effects of nicotine on nAChRs, making it a useful tool for investigating the effects of nicotine on the brain and other organs. N-methyl-4-(2-methylpropyl)benzenesulfonamide has also been used to study the role of nAChRs in addiction, depression, anxiety, and other psychiatric disorders.
属性
IUPAC Name |
N-methyl-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-9(2)8-10-4-6-11(7-5-10)15(13,14)12-3/h4-7,9,12H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYBNUFJLYSBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(2-methylpropyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459624.png)
![4-propyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459632.png)

![5-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459655.png)
![5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7459660.png)


![4-[(3,5-dibromo-2-hydroxybenzyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7459680.png)


